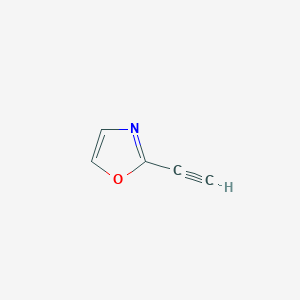![molecular formula C22H20N4O2S3 B2602818 N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941981-16-4](/img/structure/B2602818.png)
N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S3 and its molecular weight is 468.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Compounds structurally related to the specified chemical have been synthesized and evaluated for their anticancer potential. For instance, a study conducted by Evren et al. (2019) focused on the synthesis of 5-methyl-4-phenyl thiazole derivatives, including those structurally similar to the specified compound, demonstrating significant selectivity and apoptotic activity against human lung adenocarcinoma cells compared to other cell lines. These findings suggest a promising direction for the development of new anticancer agents Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements.
Antimicrobial and Antifungal Applications
Several studies have synthesized and tested benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, demonstrating notable antimicrobial and antifungal activities. These activities were particularly evident against tobacco mosaic virus (TMV) and several bacterial strains, indicating their potential as molecular templates for developing highly efficient antiviral and antibacterial agents Tang, X., Wang, Z., Zhong, X., Wang, X., Chen, L., He, M., & Xue, W. (2019). Phosphorus, Sulfur, and Silicon and the Related Elements.
Antidiabetic Applications
Compounds containing thiazole and acetamide moieties have been evaluated for their anti-diabetic potential. A study by Abbasi et al. (2020) synthesized a series of S-substituted acetamides derivatives and tested them for α-glucosidase enzyme inhibition, showing potent inhibitory potential. This suggests their utility as valuable anti-diabetic agents, highlighting the versatility of these compounds in therapeutic applications Abbasi, M. A., Ramzan, M., Aziz‐ur‐Rehman, Siddiqui, S. Z., Shah, S. A., Lodhi, M., Khan, F., & Mirza, B. (2020). Russian Journal of Bioorganic Chemistry.
Insights into Photophysical Properties
Research has also delved into the photophysical properties of acetamide crystals bonded through hydrogen bonds, including N-(benzo[d]thiazol-2-yl) acetamides. Such studies provide fundamental insights into the molecular interactions and properties that could influence the development of materials and compounds for technological applications Balijapalli, U., Udayadasan, S., Muralidharan, V. P., Sukumarapillai, D. K., Shanmugam, E., Gopal, A. P., Rathore, R. S., & Iyer, S. K. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S3/c1-13-6-8-15(9-7-13)23-19(28)12-30-22-24-16(11-29-22)10-18(27)25-21-26-20-14(2)4-3-5-17(20)31-21/h3-9,11H,10,12H2,1-2H3,(H,23,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTJLOJNVFPDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC4=C(C=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)
![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)


![3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2602748.png)
![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)
![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)
![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)

![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)
![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)